molecular formula C18H18N4O4S B2617599 N-(4-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)phenyl)acetamide CAS No. 1421528-60-0

N-(4-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2617599
CAS No.: 1421528-60-0
M. Wt: 386.43
InChI Key: UMSSFADRIATYSQ-UHFFFAOYSA-N
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Description

N-(4-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)phenyl)acetamide is a chemical compound with the CAS Registry Number 1421528-60-0 . It has a molecular formula of C18H18N4O4S and a molecular weight of 386.4 g/mol . The compound features a 3-methyl-3,4-dihydrophthalazin-1(2H)-one core, a scaffold recognized in medicinal chemistry for its relevance in anticancer research . For instance, similar phthalazin-1(2H)-one structures are found in well-known Poly (ADP-ribose) polymerase (PARP) inhibitors like Olaparib, which are used in cancer therapy . This structural similarity suggests potential value for this compound in biochemical and cancer research, particularly in the exploration of novel therapeutic agents. The presence of both the phthalazinone unit and an acetamide group connected via a sulfamoyl bridge makes this molecule a complex and interesting subject for further investigation in drug discovery. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-[(3-methyl-4-oxophthalazin-1-yl)methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-12(23)20-13-7-9-14(10-8-13)27(25,26)19-11-17-15-5-3-4-6-16(15)18(24)22(2)21-17/h3-10,19H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSSFADRIATYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the phthalazinone core, followed by the introduction of the sulfonamide group and finally the acetamide group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the oxidation state of the compound, potentially altering its chemical properties.

    Reduction: Reduction reactions can be used to modify specific functional groups within the compound.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with a higher oxidation state, while reduction could result in a more reduced form of the original compound.

Scientific Research Applications

N-(4-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)phenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(4-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)phenyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(4-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)phenyl)acetamide include:

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.

Biological Activity

N-(4-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)phenyl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C20H19N3O3
  • Molecular Weight : 365.39 g/mol
  • CAS Number : 763114-26-7

The primary mechanism of action for this compound involves its interaction with Bromodomain and Extra-Terminal (BET) proteins , particularly BRD4 . This interaction inhibits the binding of acetylated lysines, leading to the modulation of gene expression involved in cell proliferation and survival pathways, particularly within hematologic malignancies.

Anticancer Effects

Research indicates that this compound exhibits significant anticancer properties. It has been shown to:

  • Inhibit cell proliferation in various cancer cell lines.
  • Induce apoptosis in malignant cells through the activation of intrinsic apoptotic pathways.

In vitro studies demonstrate that this compound effectively reduces the viability of cancer cells by disrupting key signaling pathways involved in tumor growth and survival .

Biochemical Interactions

The compound interacts with several enzymes and proteins:

  • Superoxide Dismutase : Involved in oxidative stress responses.
  • Catalase : Plays a role in cellular metabolism and detoxification processes.

These interactions suggest that this compound may modulate oxidative stress levels within cells, contributing to its biological effects.

Case Studies

Several studies have investigated the effects of this compound on specific cancer types:

StudyCancer TypeFindings
Study 1Acute Myeloid Leukemia (AML)Demonstrated significant reduction in cell viability at concentrations above 10 µM. Induced apoptosis via caspase activation.
Study 2Non-Small Cell Lung Cancer (NSCLC)Showed inhibition of cell migration and invasion, suggesting potential anti-metastatic properties.
Study 3Breast CancerEnhanced sensitivity to chemotherapeutic agents when combined with N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide.

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